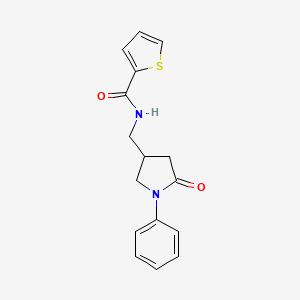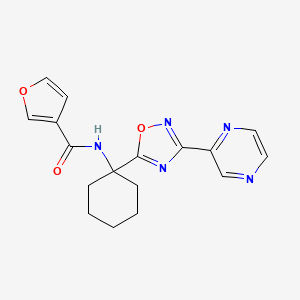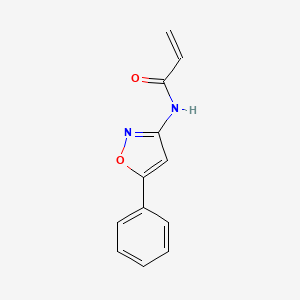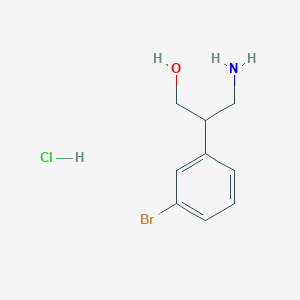![molecular formula C18H15N3OS B2416287 (E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide CAS No. 2035007-78-2](/img/structure/B2416287.png)
(E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a bipyridine moiety (a structure with two pyridine rings), a thiophene moiety (a five-membered ring containing four carbon atoms and a sulfur atom), and an acrylamide moiety (a structure containing a carbon-carbon double bond adjacent to a carbonyl group that is bonded to a nitrogen atom) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For example, thiophene-based compounds have been synthesized using palladium-catalyzed Stille’s coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), energy-dispersive X-ray spectroscopy (EDX), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as UV-vis spectroscopy and conductivity measurements .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
One relevant application of compounds similar to (E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide is in the field of synthesis and structure determination. For instance, the study by Kariuki et al. (2022) focused on synthesizing and determining the structure of a related compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. They achieved a 90% yield through condensation and used NMR spectroscopy and single crystal X-ray diffraction for structural determination Kariuki et al., 2022.
Photovoltaic and Optoelectronic Applications
In photovoltaics, derivatives of acrylamides including thiophene units have been investigated. Kim et al. (2006) engineered organic sensitizers with donor, electron-conducting, and anchoring groups, where functionalized unsymmetrical organic sensitizers showed high incident photon to current conversion efficiency. This study highlights the potential of thiophene-acrylamide derivatives in solar cell applications Kim et al., 2006.
Corrosion Inhibition
The role of acrylamide derivatives in corrosion inhibition was explored by Abu-Rayyan et al. (2022). They studied synthetic acrylamide derivatives as corrosion inhibitors for copper in nitric acid solutions. The study provides insights into the effectiveness of such compounds in protecting metals from corrosion Abu-Rayyan et al., 2022.
Nonlinear Optical Limiting
Anandan et al. (2018) synthesized and characterized thiophene dyes including 3-(4-(diethylamino)phenyl)-2-(thiophen-2-yl)acrylonitrile for optoelectronic devices. Their study demonstrated the nonlinear absorption and optical limiting behavior under laser excitation, suggesting applications in protecting human eyes and optical sensors Anandan et al., 2018.
Supramolecular Chemistry
In supramolecular chemistry, Liu and Li (2013) investigated the assembly of Cd(II) coordination polymers based on a compound with a structure similar to (E)-N-([2,3'-bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)acrylamide. They explored the syntheses, structures, and photoluminescent properties of these polymers, indicating the potential of such compounds in the development of new materials with unique properties Liu & Li, 2013.
Propiedades
IUPAC Name |
(E)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c22-18(6-5-16-4-2-10-23-16)21-12-14-7-9-20-17(11-14)15-3-1-8-19-13-15/h1-11,13H,12H2,(H,21,22)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXVIWNDLRVJBT-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-methoxy-3-(N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2416206.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2416213.png)

![N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2416219.png)
![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2416220.png)


![5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B2416223.png)
![N-(4-methoxynaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2416226.png)
![3-(2-((4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2416227.png)